molecular formula C16H15NO3 B13726458 4-((Benzyl carbamoyl)methyl)benzoic acid

4-((Benzyl carbamoyl)methyl)benzoic acid

Cat. No.: B13726458
M. Wt: 269.29 g/mol
InChI Key: SLIZXFCQNPNHBB-UHFFFAOYSA-N
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Description

4-((Benzyl carbamoyl)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a benzyl carbamoyl group attached to the benzoic acid core, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyl carbamoyl)methyl)benzoic acid typically involves the reaction of benzylamine with 4-(chloromethyl)benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of benzylamine attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyl carbamoyl)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The benzyl carbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Benzyl carbamoyl)methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Benzyl carbamoyl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyl carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzoic acid core can also participate in various biochemical pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: Similar structure but lacks the carbamoyl group.

    4-Methylbenzoic acid: Similar benzoic acid core but with a methyl group instead of the benzyl carbamoyl group.

    Benzamide: Contains a benzyl group but lacks the benzoic acid core.

Uniqueness

4-((Benzyl carbamoyl)methyl)benzoic acid is unique due to the presence of both the benzyl carbamoyl group and the benzoic acid core, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-[2-(benzylamino)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C16H15NO3/c18-15(17-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20)

InChI Key

SLIZXFCQNPNHBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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